REACTION_CXSMILES
|
CO[CH2:3][O:4][CH2:5][CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1.[Br-].[Mg+2].[Br-]>ClCCl>[S:8]1[C:7]2[CH2:6][CH2:5][O:4][CH2:3][C:11]=2[CH:10]=[CH:9]1 |f:1.2.3|
|
Name
|
2-(2-methoxymethoxyethyl)thiophene
|
Quantity
|
61.2 g
|
Type
|
reactant
|
Smiles
|
COCOCCC=1SC=CC1
|
Name
|
|
Quantity
|
130.8 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Mg+2].[Br-]
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, 500 mL of water and 800 mL of n-hexane were added
|
Type
|
WASH
|
Details
|
the organic layer was washed twice with 300 mL portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC=2COCCC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.7 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |